Cas no 1935580-18-9 (3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol)

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
- 1935580-18-9
- EN300-1947353
-
- インチ: 1S/C6H9F4NO/c7-4(8)6(9,10)1-5(12)2-11-3-5/h4,11-12H,1-3H2
- InChIKey: RKUXVNNSLITUOR-UHFFFAOYSA-N
- SMILES: FC(C(F)F)(CC1(CNC1)O)F
計算された属性
- 精确分子量: 187.06202656g/mol
- 同位素质量: 187.06202656g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 32.3Ų
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1947353-0.1g |
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |
1935580-18-9 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1947353-1.0g |
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |
1935580-18-9 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1947353-5g |
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |
1935580-18-9 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1947353-0.05g |
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |
1935580-18-9 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1947353-0.25g |
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |
1935580-18-9 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1947353-10.0g |
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |
1935580-18-9 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1947353-1g |
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |
1935580-18-9 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1947353-10g |
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |
1935580-18-9 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1947353-2.5g |
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |
1935580-18-9 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1947353-0.5g |
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |
1935580-18-9 | 0.5g |
$1152.0 | 2023-09-17 |
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol 関連文献
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-olに関する追加情報
Introduction to 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol (CAS No. 1935580-18-9)
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol, identified by the chemical abstracts service number 1935580-18-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms. The presence of a tetrafluoropropyl substituent at the 2-position of the azetidine ring introduces unique electronic and steric properties, making it a promising candidate for various biochemical applications.
The structural features of 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol contribute to its distinct chemical behavior. The tetrafluoropropyl group enhances the compound's lipophilicity while simultaneously introducing fluorine atoms that can influence metabolic stability and binding affinity. These attributes are particularly valuable in drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy. Recent studies have highlighted the potential of fluorinated azetidine derivatives in developing novel antibiotics and antiviral agents due to their ability to disrupt microbial cell wall synthesis or inhibit viral protease activity.
In the realm of medicinal chemistry, 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol has been explored as a scaffold for designing small-molecule inhibitors targeting various biological pathways. The azetidine core is a versatile structure that can mimic natural amino acid motifs, facilitating interactions with enzyme active sites or receptor binding pockets. For instance, modifications at the 3-position of the azetidine ring have been shown to enhance binding affinity to specific proteases involved in inflammation and cancer progression. This flexibility makes it an attractive building block for structure-based drug design (SBDD) approaches.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol for biological activity. Molecular docking simulations and virtual screening techniques have identified derivatives with enhanced potency against targets such as kinases and phosphodiesterases. These computational methods complement traditional high-throughput screening (HTS), allowing researchers to prioritize compounds based on predicted binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.
The synthesis of 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol presents unique challenges due to the complexity of the tetrafluoropropyl side chain. However, recent innovations in synthetic methodologies have improved both yield and purity. Transition-metal-catalyzed cross-coupling reactions and fluorination techniques have been particularly effective in constructing fluorinated azetidine derivatives with high regioselectivity. These advances underscore the growing importance of fluorine chemistry in developing next-generation therapeutics.
Beyond its pharmaceutical applications, 1945666"> 1945666"> 1945666"> 1945666"> 1945666"> 1945666"> 1945666">
1935580-18-9 (3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol) Related Products
- 2248380-86-9(4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid)
- 926204-45-7(N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide)
- 2229131-77-3(1-chloro-3-methoxy-2-(2-methylbut-3-yn-2-yl)benzene)
- 1226183-10-3(2-1-(2,4-dimethylphenyl)cyclopropylacetic acid)
- 1260666-60-1(Methyl 6-amino-4-chloronicotinate)
- 1017209-93-6(4-(4-fluoro-3-methylphenyl)butan-2-one)
- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)
- 139504-50-0(Mertansine)
- 106572-02-5(methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate)
- 4692-12-0(1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose)




